

Application Note: HPLC Analysis for Purity Determination of Isothiazole-4-carboxylic acid

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Compound of Interest

Compound Name: *Isothiazole-4-carboxylic acid*

Cat. No.: *B1314003*

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Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Isothiazole-4-carboxylic acid** purity. The protocol is tailored for researchers, scientists, and professionals in drug development and quality control. The described reversed-phase HPLC method is designed for accuracy, precision, and specificity, ensuring reliable assessment of the active pharmaceutical ingredient (API) and identification of potential process-related impurities and degradation products. This document provides a comprehensive guide, from the underlying scientific principles to detailed experimental protocols and method validation in accordance with ICH guidelines.

Introduction

Isothiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.^{[1][2]} As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. Regulatory bodies require that analytical methods used for purity assessment are validated to be accurate, precise, and specific for their intended purpose.^{[3][4]}

This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of **Isothiazole-4-carboxylic acid**. The inherent polarity of this carboxylic acid presents a challenge for retention on traditional C18 stationary phases.^{[5][6][7]} This note addresses this by employing a suitable polar-compatible column and mobile phase conditions to achieve adequate retention and separation from potential impurities.

Physicochemical Properties of Isothiazole-4-carboxylic acid

Property	Value	Source
Molecular Formula	C ₄ H ₃ NO ₂ S	[1][8][9]
Molecular Weight	129.14 g/mol	[1][8][9]
LogP	0.8413	[8]
pKa	(Not explicitly found, but expected to be acidic due to the carboxylic acid group)	
TPSA (Topological Polar Surface Area)	50.19 Å ²	[8]

Method Development and Rationale

The primary challenge in developing an HPLC method for **Isothiazole-4-carboxylic acid** is its polar nature, which can lead to poor retention on conventional reversed-phase columns.[5][7]

Column Selection

A standard C18 column often fails to provide sufficient retention for polar acidic compounds, which may elute in the solvent front.[5] To overcome this, a column with a more polar-compatible stationary phase is recommended. Options include:

- Polar-Endcapped C18: These columns have modified surfaces to reduce interaction with residual silanols and improve peak shape for polar analytes.
- AQ-type C18: Designed to be stable in highly aqueous mobile phases, preventing phase collapse that can occur with traditional C18 columns under such conditions.[10]
- Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and anion-exchange, providing enhanced retention for polar acidic compounds.[5][6]

For this application, a polar-endcapped C18 column was selected to provide a balance of hydrophobic retention and compatibility with highly aqueous mobile phases.

Mobile Phase Selection

To ensure the analyte is in a neutral, less polar state to enhance retention on a reversed-phase column, the mobile phase pH should be controlled.^[6] For a carboxylic acid, a mobile phase with a pH below its pKa is ideal. A pH of approximately 3.0 is a common starting point for retaining carboxylic acids.^[6]

- **Aqueous Phase:** 0.1% Formic Acid in Water (pH ~2.7). Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed.
- **Organic Phase:** Acetonitrile. It is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.

A gradient elution is employed to ensure the elution of any less polar impurities that may be present.

Detector Selection

Isothiazole-4-carboxylic acid possesses a UV chromophore, making UV detection a suitable and robust choice. The wavelength of maximum absorbance (λ_{max}) should be determined by running a UV scan of a standard solution. For this application, a detection wavelength of 272 nm was found to be appropriate.^[11]

Experimental Protocol

Materials and Equipment

- **HPLC System:** A system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
- **Column:** Polar-endcapped C18, 4.6 x 150 mm, 5 μm particle size.
- **Chemicals:**

- **Isothiazole-4-carboxylic acid** reference standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (HPLC grade)
- Standard and Sample Preparation:
 - Diluent: Acetonitrile/Water (50:50, v/v)
 - Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of **Isothiazole-4-carboxylic acid** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
 - Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
 - Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the **Isothiazole-4-carboxylic acid** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

Parameter	Condition
Column	Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0.0	
20.0	
25.0	
25.1	
30.0	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	272 nm

Purity Calculation

The purity of the sample is determined by the area percent method.

$$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[\[12\]](#)

System Suitability

System suitability parameters are established to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
%RSD of Peak Area (n=6)	$\leq 2.0\%$

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[\[13\]](#)[\[14\]](#) A sample of **Isothiazole-4-carboxylic acid** is subjected to various stress conditions to induce degradation. The method's ability to separate the main peak from any degradation products is assessed.

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[\[13\]](#)
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[\[13\]](#)
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[\[15\]](#)
- Thermal Degradation: 105 °C for 48 hours.[\[15\]](#)[\[16\]](#)
- Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[\[15\]](#)

The method should demonstrate resolution between the **Isothiazole-4-carboxylic acid** peak and all degradation product peaks.

Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.

Parameter	Result
Range	0.005 mg/mL to 0.15 mg/mL
Correlation Coefficient (r ²)	≥ 0.999

Accuracy and Precision

Accuracy is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).^{[17][18]}

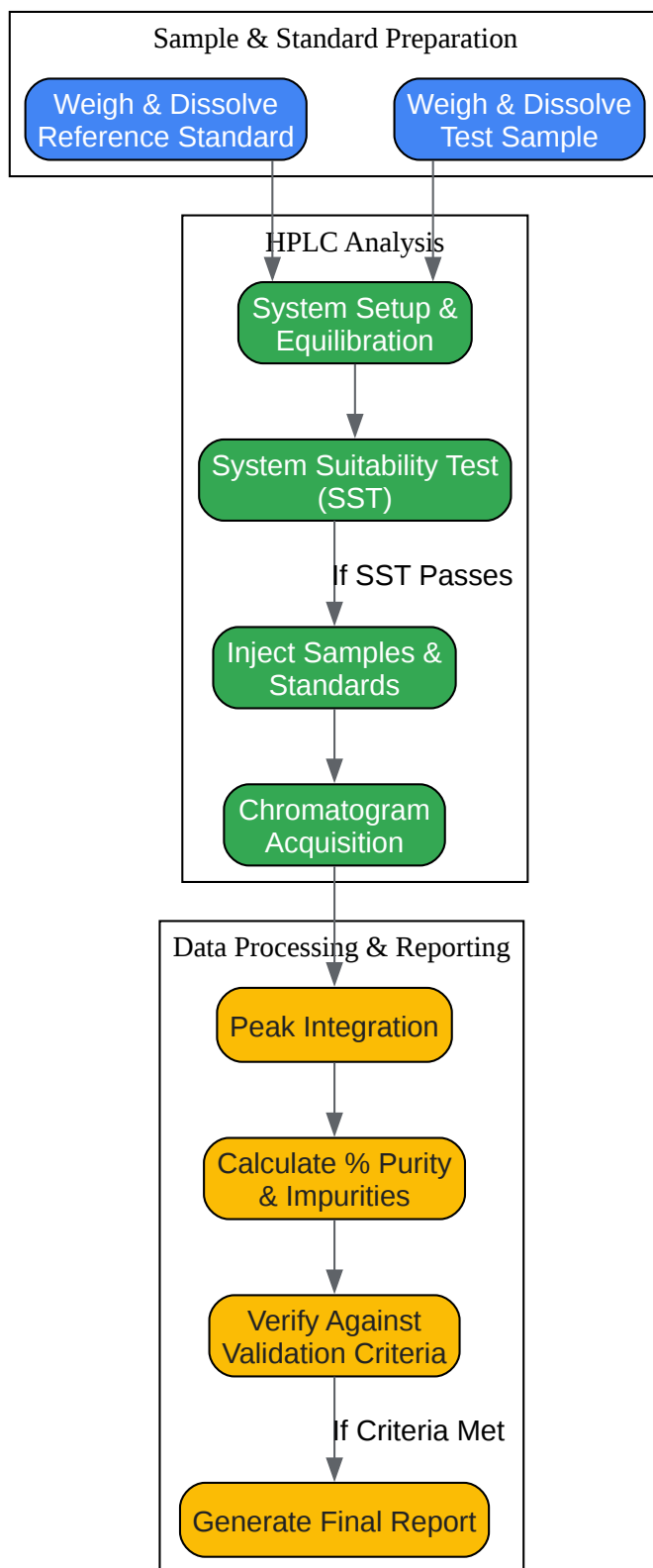
Parameter	Acceptance Criteria
Accuracy (% Recovery)	98.0% - 102.0%
Repeatability (%RSD)	≤ 2.0%
Intermediate Precision (%RSD)	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

Parameter	Acceptance Criteria
LOD (S/N)	~3:1
LOQ (S/N)	~10:1

Workflow and Data Analysis

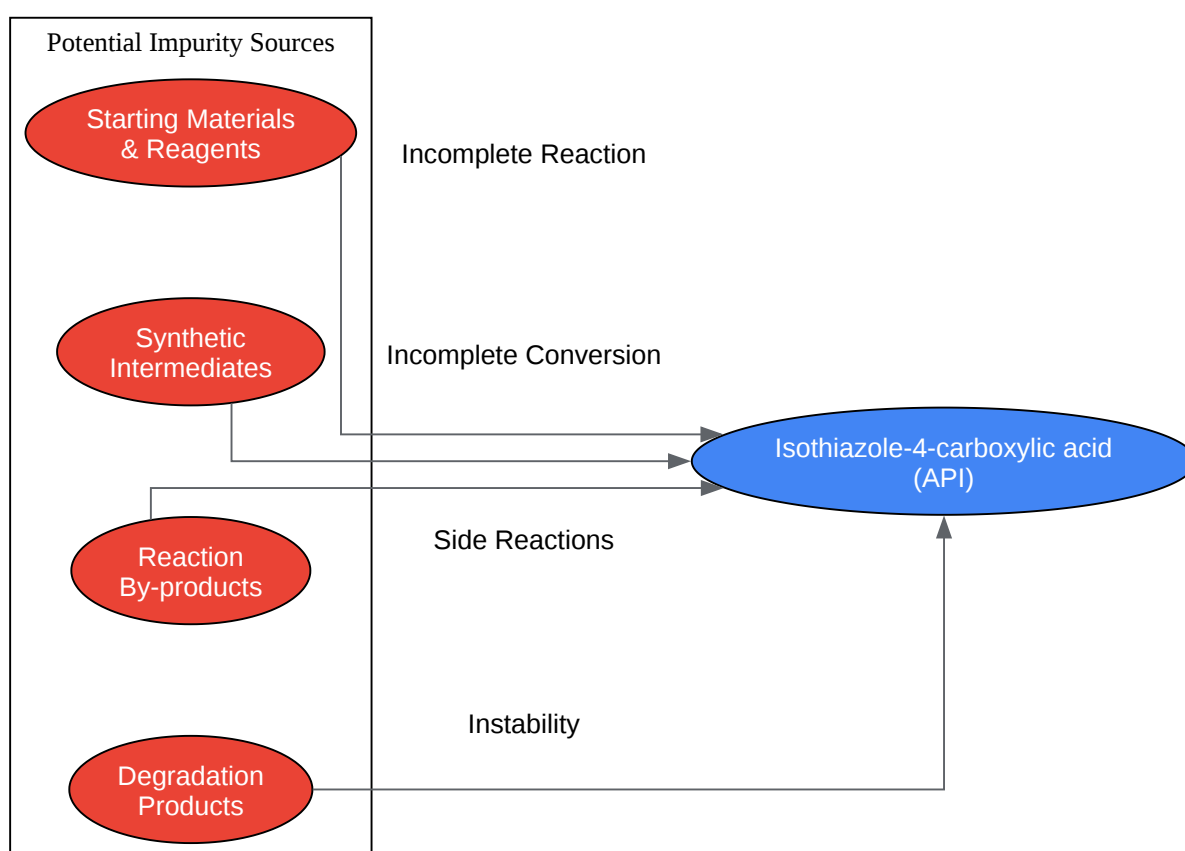


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Caption: HPLC Purity Analysis Workflow.

Potential Impurities

Knowledge of the synthetic route of **Isothiazole-4-carboxylic acid** is crucial for identifying potential process-related impurities. Common synthetic pathways may involve the oxidation of precursors or cyclization reactions.[2][19][20] Potential impurities could include starting materials, intermediates, by-products from side reactions, and degradation products.



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Caption: Sources of Potential Impurities.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity determination of **Isothiazole-4-carboxylic acid**. The method is specific, linear, accurate, and precise, meeting the validation criteria set forth by ICH guidelines. The use of a polar-endcapped C18 column and an acidic mobile phase allows for adequate retention and sharp peak shape of the polar analyte. The forced degradation studies confirm the stability-indicating nature of the method, making it a reliable tool for quality control in the pharmaceutical industry.

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